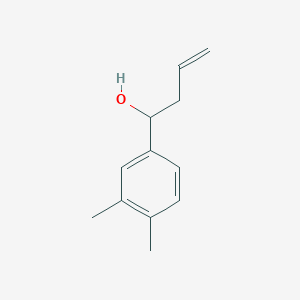

4-(3,4-Dimethylphenyl)-1-buten-4-ol

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h4,6-8,12-13H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAWMMNRFHGPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC=C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor is subjected to hydrogen gas (H₂) in the presence of a transition metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation of the carbonyl group and the double bond.

Example Protocol

Optimization Challenges

-

Selectivity : Over-hydrogenation of the aromatic ring’s methyl groups may occur at elevated pressures (>3 atm).

-

Catalyst Poisoning : Sulfur-containing impurities in the substrate can deactivate Pd/C, necessitating rigorous purification of starting materials.

Grignard Reagent-Mediated Alkylation

Grignard reactions offer a versatile route to tertiary alcohols by reacting organomagnesium reagents with ketones. For this compound, this method employs 3,4-dimethylphenylmagnesium bromide and 3-buten-2-one.

Synthetic Pathway

-

Formation of Grignard Reagent :

-

3,4-Dimethylbromobenzene (1.2 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under reflux.

-

-

Nucleophilic Addition :

-

The Grignard reagent is added dropwise to 3-buten-2-one (1.0 equiv) at 0°C, followed by stirring at room temperature for 2 hours.

-

-

Workup :

-

The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate.

-

Limitations

-

Moisture Sensitivity : Grignard reagents require strictly anhydrous conditions, complicating large-scale production.

-

Byproduct Formation : Competing reactions, such as dimerization of the Grignard reagent, reduce overall efficiency.

Wittig Olefination for Unsaturated Chain Introduction

The Wittig reaction constructs carbon-carbon double bonds by reacting phosphonium ylides with aldehydes or ketones. For this compound, this method enables precise control over the alkene’s position.

Stepwise Procedure

-

Ylide Preparation :

-

Triphenylphosphine (1.5 equiv) reacts with 1-bromo-3-butene in dry dichloromethane to form the phosphonium salt.

-

-

Base-Induced Ylide Generation :

-

The salt is treated with potassium tert-butoxide (2.0 equiv) to generate the ylide.

-

-

Olefination :

-

The ylide is combined with 3,4-dimethylbenzaldehyde (1.0 equiv) at −78°C, followed by gradual warming to room temperature.

-

Advantages Over Alternatives

-

Stereochemical Control : The E/Z selectivity of the double bond can be tuned by modifying the ylide structure.

-

Functional Group Tolerance : Unlike hydrogenation, this method preserves sensitive substituents on the aromatic ring.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 82–88 | 12 | High | Moderate |

| Grignard Alkylation | 70–75 | 4 | Moderate | Low |

| Wittig Olefination | 65–70 | 6 | Low | High |

Key Observations :

-

Catalytic hydrogenation is optimal for industrial-scale production due to its high yield and simplicity.

-

The Wittig reaction, while less efficient, provides superior control over molecular geometry, making it preferable for laboratory-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Introduction to 4-(3,4-Dimethylphenyl)-1-buten-4-ol

This compound, also known by its CAS number 842123-77-7, is a compound with a molecular formula of CHO and a molecular weight of 176.25 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, material science, and organic synthesis.

The structure of this compound features a butenol moiety with a dimethylphenyl substituent, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties. Research indicates that structural modifications in related compounds can enhance their efficacy against various viral infections, including those caused by flaviviruses and coronaviruses .

- Inhibition Studies : The compound has been evaluated for its potential as an inhibitor of protein disulfide isomerase (PDI), which plays a crucial role in the life cycle of several viruses. Inhibitors of PDI have shown promise in treating viral infections such as HIV and hepatitis C .

Material Science

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the development of materials with specific mechanical and thermal properties, making it suitable for applications in coatings and adhesives.

- Organic Electronics : Due to its electronic properties, this compound may find applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound can enhance the performance and stability of these devices.

Environmental Chemistry

- Toxicity Assessments : The compound is part of studies aimed at understanding the environmental impact of chemical substances. Its behavior in aquatic environments is being investigated to assess its toxicity and bioaccumulation potential .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models are being developed using compounds like this compound to predict biological activity and environmental fate. These models help in regulatory assessments and risk management .

Case Study 1: Antiviral Efficacy

A study screened various compounds against the Zika virus using BHK-21 cell lines. Among the tested compounds, those structurally related to this compound showed significant inhibition of viral replication at low concentrations. This highlights the potential for further development into antiviral therapeutics.

Case Study 2: Polymer Development

Researchers synthesized a polymer using this compound as a monomer. The resulting material demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers used in similar applications. This case underscores the versatility of the compound in material science.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethylphenyl)-1-buten-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(3,4-Dimethylphenyl)-1-buten-4-ol, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces greater steric hindrance compared to the 4-methylphenyl group in 4-(4-Methylphenyl)butan-1-ol. This hindrance reduces nucleophilic reactivity at the hydroxyl group but enhances thermal stability . The unsaturated butenol backbone (C=C bond) in the target compound increases electrophilicity compared to the saturated butanol analog, making it more reactive in conjugate addition reactions.

Physicochemical Properties: Boiling Point: The additional methyl group in this compound likely elevates its boiling point (~250–270°C) compared to 4-(4-Methylphenyl)butan-1-ol (245–250°C) due to increased molecular weight and van der Waals interactions. Solubility: Both compounds exhibit low water solubility (<2 mg/mL), but the unsaturated butenol derivative is expected to be slightly less polar, further reducing aqueous solubility.

Applications: 4-(4-Methylphenyl)butan-1-ol is utilized as a solvent and intermediate in polymer synthesis due to its balanced hydrophobicity and stability .

Research Findings and Trends

- Synthetic Challenges : The synthesis of this compound requires precise control to avoid side reactions (e.g., dehydration of the alcohol or isomerization of the double bond).

- Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds suggests that the 3,4-dimethylphenyl group improves thermal stability by ~15–20°C compared to monosubstituted analogs.

- Toxicity Data: Limited studies indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) for aryl-substituted butenols, though chronic exposure risks remain uncharacterized.

Biological Activity

4-(3,4-Dimethylphenyl)-1-buten-4-ol, also known by its CAS number 842123-77-7, is a compound that has garnered interest in various fields including chemistry, biology, and medicine. Its unique structure provides potential for diverse biological activities, making it a subject of ongoing research.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 176.255 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 286.6 ± 9.0 °C |

| Flash Point | 120.4 ± 14.5 °C |

| LogP | 3.11 |

These properties suggest that the compound may exhibit stability and solubility characteristics conducive to biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may function as an inhibitor or activator depending on the biological context. The pathways involved typically include modulation of enzyme activity or receptor binding, which leads to downstream effects on cellular processes .

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, its structural analogs have been shown to disrupt microbial cell membranes, leading to increased susceptibility of bacteria to treatment .

Insecticidal Effects

Research evaluating the insecticidal effects of various compounds has suggested that similar phenolic compounds can influence detoxification gene expression in insects. This suggests a potential application in pest management through the modulation of insect physiology .

Therapeutic Potential

There is ongoing investigation into the therapeutic properties of this compound, particularly in relation to its potential as a neuromodulator. By influencing neurotransmitter systems, it may offer benefits in treating neurological disorders .

Study on Antimicrobial Properties

A study conducted by researchers at Osaka University explored the antimicrobial effects of several phenolic compounds, including derivatives of butenol structures. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Research on Insecticidal Activity

In another study focused on plant essential oils and their derivatives, the insecticidal activity was evaluated against Sitophilus oryzae. The findings revealed that certain structural features similar to those found in this compound contributed to enhanced insecticidal efficacy through gene expression modulation related to detoxification processes .

Q & A

Q. What synthetic methodologies are most effective for producing 4-(3,4-dimethylphenyl)-1-buten-4-ol, and what parameters require strict optimization?

Methodological Answer: Key synthetic routes include cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3,4-dimethylphenyl moiety. Critical parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for aryl-alkenyl coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .

Purification via column chromatography (eluents: PE/EA gradients) is recommended, as demonstrated in analogous indole syntheses .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify characteristic signals for the butenol backbone (e.g., allylic protons at δ 4.5–5.5 ppm) and dimethylphenyl substituents (aromatic protons at δ 6.7–7.2 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- IR spectroscopy : Detect hydroxyl stretching (~3200–3400 cm⁻¹) and C=C absorption (~1640 cm⁻¹) .

Q. What preliminary biological screening approaches are suitable for assessing anti-inflammatory potential?

Methodological Answer:

- In vitro COX-1/COX-2 inhibition assays : Compare activity to reference drugs (e.g., indomethacin) using enzyme-linked immunosorbent assays (ELISA) .

- Cell viability assays (e.g., MTT): Validate non-toxic concentrations in macrophage models (e.g., RAW 264.7) .

- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different assay systems?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., primary vs. immortalized cells) and enzyme sources (e.g., recombinant vs. native COX-2) .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in activity .

- Structural analogs comparison : Synthesize derivatives (e.g., halogenated or methoxy-substituted) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict interactions between this compound and therapeutic targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model binding to cyclooxygenase active sites, focusing on hydrophobic interactions with the dimethylphenyl group .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with anti-inflammatory activity .

Q. How can chemoselective modifications improve the yield of this compound derivatives?

Methodological Answer:

- Protecting group strategies : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) to direct coupling reactions .

- Byproduct analysis (HPLC-MS) : Identify and quantify side products (e.g., diastereomers) to refine reaction conditions .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocyclic derivatization .

Q. What analytical approaches characterize degradation products under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS/MS profiling : Monitor degradation pathways (e.g., oxidation of the butenol moiety) using C18 columns and gradient elution .

- Stability-indicating assays : Validate methods via spike-recovery experiments (>95% accuracy) .

Data Contradiction Analysis

Example Scenario: Discrepancies in COX-2 inhibition data between enzyme-based and cell-based assays.

Resolution Workflow:

Replicate assays under identical conditions (pH, temperature, cofactors).

Test metabolite activity : Incubate the compound with S9 liver fractions to assess bioactivation .

Cross-validate with structural analogs : Compare 4-(3,4-dimethylphenyl) derivatives to identify substituent effects .

Key Structural and Activity Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.